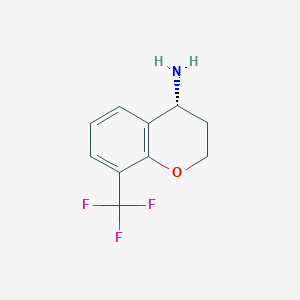

(R)-8-(trifluoromethyl)chroman-4-amine

Description

Properties

IUPAC Name |

(4R)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKIIVYBHMLAKJ-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@@H]1N)C=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677272 | |

| Record name | (4R)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145685-65-9 | |

| Record name | (4R)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-8-(trifluoromethyl)chroman-4-amine is a compound derived from the chroman scaffold, which has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its cytotoxic properties, mechanism of action, and structure-activity relationships (SAR).

The trifluoromethyl group in this compound enhances its biological activity due to increased metabolic stability and lipid solubility, which can improve membrane permeability. The strong electron-withdrawing nature of the trifluoromethyl group facilitates interactions with various protein targets, potentially leading to enhanced efficacy in therapeutic applications .

Cytotoxic Activity

Research indicates that chroman derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, studies have shown that compounds related to chroman structures demonstrate moderate to high cytotoxic effects against leukemia (HL-60, MOLT-4) and breast cancer (MCF-7) cell lines. The IC50 values for these compounds vary significantly, indicating a diverse range of activity:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 11 | MCF-7 | 68.4 ± 3.9 |

| 13 | HL-60 | 42.0 ± 2.7 |

| 13 | MOLT-4 | 24.4 ± 2.6 |

These findings suggest that modifications to the chroman structure can significantly influence cytotoxic potency .

The mechanism by which this compound exerts its cytotoxic effects may involve apoptosis induction and cell cycle arrest in cancer cells. Studies have shown that certain chroman derivatives can activate apoptotic pathways, leading to increased cell death in cancerous tissues . Furthermore, the presence of the trifluoromethyl group has been linked to enhanced interactions with target proteins through hydrogen and halogen bonding, which may play a crucial role in their biological activity .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the position and nature of substituents on the chroman ring significantly affect biological activity. For example, compounds with electron-withdrawing groups at specific positions tend to show improved inhibitory effects against various enzymes involved in cancer progression and inflammation:

| Substituent Position | Activity Observed |

|---|---|

| Para-position | Enhanced AChE inhibition |

| Meta-position | Reduced BChE inhibition |

| Electron-donating | Decreased overall activity |

These results highlight the importance of molecular modifications in optimizing therapeutic efficacy .

Case Studies

A study exploring the biological activity of furochromone derivatives demonstrated that specific structural modifications led to significant increases in enzyme inhibition rates against cholinesterases and lipoxygenases . This research underscores the potential for developing new therapeutic agents based on the chroman scaffold.

Additionally, another study focused on the synthesis and evaluation of various chromone derivatives revealed promising anticancer activities across multiple cell lines, suggesting that further exploration into trifluoromethylated chromans could yield novel anticancer agents .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

(R)-8-(trifluoromethyl)chroman-4-amine has garnered attention for its potential as a lead compound in drug discovery. Its structure allows for interactions with various biological targets, making it a candidate for developing therapeutics aimed at:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on enzymes associated with neurodegenerative diseases, such as sirtuin enzymes (e.g., SIRT2). These enzymes play a crucial role in cellular regulation and aging processes, making them valuable targets for therapeutic intervention.

- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties, potentially protecting against oxidative stress-related diseases. Its ability to scavenge free radicals could contribute to its therapeutic profile .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, including:

- Receptor Binding : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to bind to biological receptors and modulate signaling pathways relevant to various physiological processes.

- Enzyme Interaction : The presence of the amine group allows the compound to participate in nucleophilic reactions, enhancing its potential as an enzyme inhibitor. Studies have shown promising binding affinities towards target enzymes, indicating its potential efficacy in therapeutic contexts.

Industrial Applications

Chemical Synthesis

In addition to its medicinal applications, this compound serves as a building block in organic synthesis. Its unique structure allows it to be used as a reagent in the synthesis of more complex molecules. This capability is particularly valuable in the pharmaceutical industry for developing novel compounds with enhanced biological activities .

Comparison with Similar Compounds

Key Observations:

Halogenated analogs (e.g., -Cl, -Br) exhibit higher molecular weights and may face challenges in solubility unless formulated as salts (e.g., hydrochloride derivatives) .

Stereochemical Considerations :

- The (S)-7-(trifluoromethyl)chroman-4-amine isomer demonstrates how positional isomerism (CF₃ at 7 vs. 8) alters steric and electronic properties, which could influence receptor binding .

- The (R)-configuration is critical for enantioselective interactions, as seen in related opioid agonists like compound 3 in .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., (R)-8-bromochroman-4-amine hydrochloride ) improve aqueous solubility, making them more viable for pharmaceutical formulations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-8-(trifluoromethyl)chroman-4-amine, and how can reaction conditions be optimized for yield and enantiomeric purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, brominated trifluoromethyl precursors may react with ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF). Enantiomeric purity is achieved using chiral catalysts or resolving agents, followed by purification via column chromatography. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

- Optimization : Reaction temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents should be systematically varied. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How should researchers characterize this compound to confirm structural integrity and enantiomeric excess?

- Structural Confirmation : Use ¹H NMR to verify proton environments (e.g., chroman ring protons at δ 4.0–6.0 ppm) and ¹⁹F NMR for trifluoromethyl groups (δ -60 to -70 ppm). HRMS confirms molecular weight. Chiral HPLC or polarimetry quantifies enantiomeric excess .

- Purity Assessment : Combustion analysis (C, H, N) or HPLC with UV detection ensures >95% purity. Stability studies (e.g., 4 years at -20°C) validate storage conditions .

Q. What standardized assays evaluate the biological activity of this compound against neurodegenerative targets?

- Enzyme Inhibition :

- AChE/BuChE : Use Ellman’s assay with acetylthiocholine as a substrate. Measure IC₅₀ values via spectrophotometric detection of thiocholine at 412 nm. Calculate inhibition constants (Ki) using Cheng-Prusoff equations .

- MAO-A/B : Fluorescence-based assays with kynuramine as a substrate. Monitor 4-hydroxyquinoline formation (ex/em: 310/400 nm) to determine IC₅₀ .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Electronic Effects : The -CF₃ group enhances electron-withdrawing properties, increasing binding affinity to AChE’s peripheral anionic site. Compare Ki values with non-fluorinated analogs (e.g., 8-methyl or 8-methoxy derivatives) .

- Steric Considerations : Molecular docking (e.g., AutoDock Vina) predicts spatial interactions between -CF₃ and hydrophobic pockets in AChE. Validate with mutagenesis studies on key residues (e.g., Trp286) .

Q. What strategies resolve contradictions between in vitro enzyme inhibition data (e.g., AChE vs. BuChE IC₅₀ values) for this compound derivatives?

- Assay Conditions : Control pH (7.4 vs. 8.0), substrate concentrations, and enzyme sources (human recombinant vs. equine). Use mixed-type inhibition models to differentiate competitive/non-competitive mechanisms .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration). Cross-validate with orthogonal assays (e.g., isothermal titration calorimetry) .

Q. How can computational modeling predict metabolic stability and toxicity of this compound?

- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and blood-brain barrier permeability. Validate with microsomal stability assays (e.g., rat liver microsomes) .

- Toxicity Profiling : Perform Ames tests for mutagenicity and hERG channel binding assays to assess cardiac risk .

Q. What experimental approaches validate the enantioselective synthesis of this compound and its pharmacological relevance?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Compare enantiomers’ IC₅₀ values to establish stereochemical efficacy .

- In Vivo Correlation : Administer (R)- and (S)-enantiomers in rodent models of Alzheimer’s disease. Measure cognitive improvement via Morris water maze tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.